![molecular formula C15H20O4 B13424865 (2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-d6 is a deuterated form of abscisic acid, a plant hormone that plays a crucial role in various physiological processes. This compound is often used as an internal standard for the quantification of abscisic acid in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Abscisic acid is known for its role in regulating plant responses to environmental stresses, such as drought, salinity, and temperature extremes .
Preparation Methods
The synthesis of (+)-cis,trans-Abscisic Acid-d6 involves the incorporation of deuterium atoms into the abscisic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of abscisic acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods for this compound typically involve large-scale hydrogenation processes using specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
(+)-cis,trans-Abscisic Acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-cis,trans-Abscisic Acid-d6 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-d6 is widely used in scientific research due to its role as an internal standard for the quantification of abscisic acid. This compound is essential in studies involving plant physiology, where accurate measurement of abscisic acid levels is crucial . Additionally, it is used in research related to plant stress responses, seed dormancy, and stomatal regulation . In the field of analytical chemistry, (+)-cis,trans-Abscisic Acid-d6 is employed in the development and validation of analytical methods for the detection and quantification of abscisic acid in various biological samples .
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-d6 is similar to that of abscisic acid. It functions by binding to specific receptors in plant cells, triggering a cascade of signaling events that lead to various physiological responses . These responses include the regulation of stomatal closure, inhibition of seed germination, and modulation of gene expression . The molecular targets of abscisic acid include protein kinases and transcription factors that play key roles in stress response pathways .
Comparison with Similar Compounds
(+)-cis,trans-Abscisic Acid-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Similar compounds include other isotopically labeled forms of abscisic acid, such as (+)-cis,trans-Abscisic Acid-d3 and (+)-cis,trans-Abscisic Acid-d2 . These compounds share similar chemical properties but differ in the number of deuterium atoms incorporated into their structures . The choice of which isotopically labeled compound to use depends on the specific analytical requirements and the sensitivity of the detection method .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1/i2D3,8D,9D2 |
InChI Key |
JLIDBLDQVAYHNE-VUXQDSISSA-N |
Isomeric SMILES |
[2H]C1=C([C@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
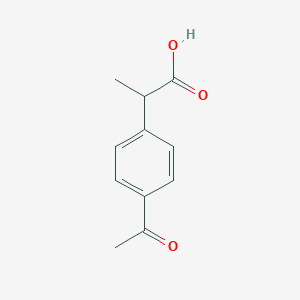
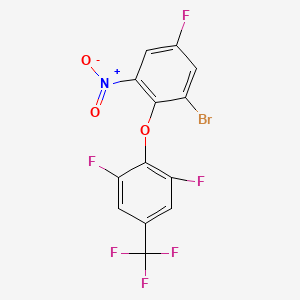
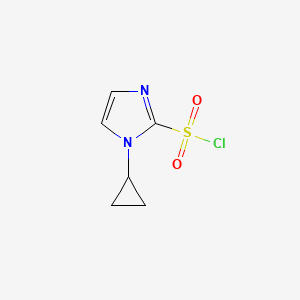
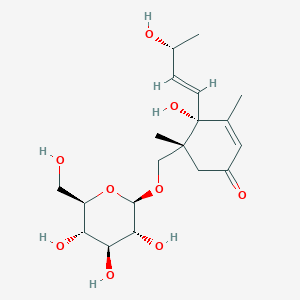
![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
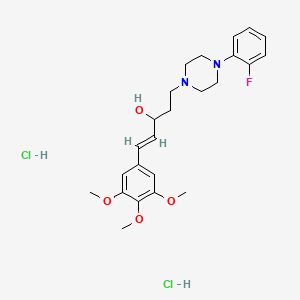

![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
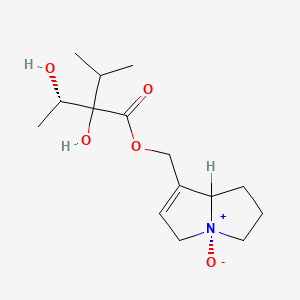
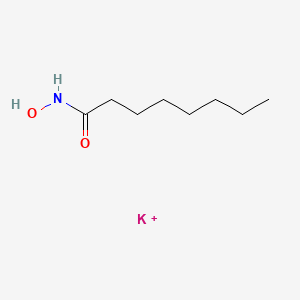
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
